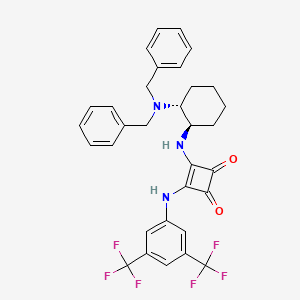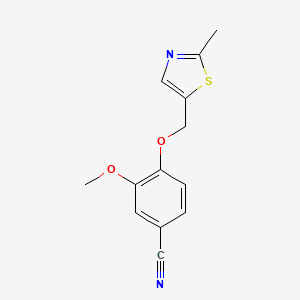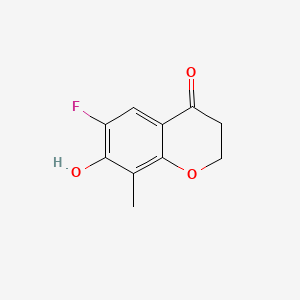
6-Fluoro-7-hydroxy-8-methylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-hydroxy-8-methylchroman-4-one is a synthetic organic compound with the molecular formula C10H9FO3 It is a derivative of chromanone, characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 7th position, and a methyl group at the 8th position on the chromanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-hydroxy-8-methylchroman-4-one typically involves the introduction of the fluorine atom, hydroxyl group, and methyl group onto the chromanone core. One common method involves the use of fluorinated precursors and selective hydroxylation and methylation reactions. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-7-hydroxy-8-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
6-Fluoro-7-hydroxy-8-methylchroman-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-hydroxy-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: A derivative with similar structural features but different functional groups.
6-Fluoro-8-methylchroman-4-one: Lacks the hydroxyl group at the 7th position.
7-Hydroxychromone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-Fluoro-7-hydroxy-8-methylchroman-4-one is unique due to the specific combination of fluorine, hydroxyl, and methyl groups on the chromanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
6-fluoro-7-hydroxy-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-5-9(13)7(11)4-6-8(12)2-3-14-10(5)6/h4,13H,2-3H2,1H3 |
Clave InChI |
ULFXKGOXQDAVPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C1O)F)C(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
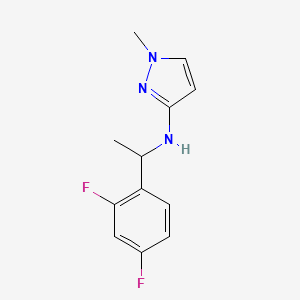
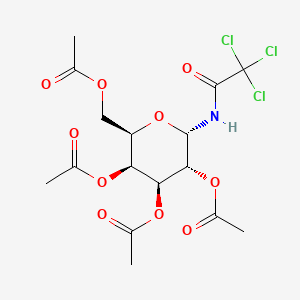
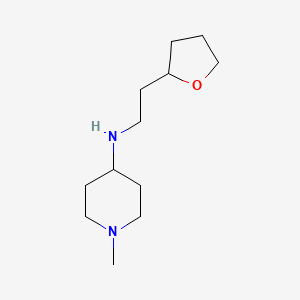
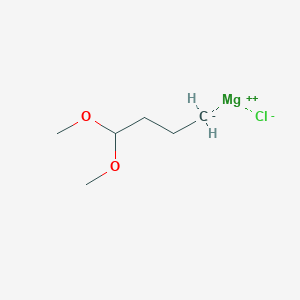
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
